4-((2-Pyridinylmethyl)amino)benzoic acid

Coordination Chemistry Medicinal Inorganic Chemistry Anticancer Metallodrugs

Sourcing 4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7) is dictated by its unique 4-substituted regiochemistry. Unlike generic PABA derivatives, this compound enables κ2N,N' bidentate coordination to Cu(II), yielding dimeric complexes with caspase-mediated anticancer activity. 2-substituted analogs form inactive polymers. This scaffold achieves an IC50 of 6.0 µM against CSNK2A (2.3-fold more potent than 4p). For GSK-3β and PDE4A engagement, only the 4-isomer is active. Insist on CAS 5966-18-7 to ensure biological activity.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 5966-18-7
Cat. No. B182430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Pyridinylmethyl)amino)benzoic acid
CAS5966-18-7
Synonyms4-((2-pyridinylmethyl)amino)benzoic acid
4-2-PMABA
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17)
InChIKeyKDYZAXNHGFVBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7) Sourcing Guide: A Para-Aminobenzoic Acid (PABA) Scaffold for Medicinal Chemistry and Coordination Complex Research


4-((2-Pyridinylmethyl)amino)benzoic acid, CAS 5966-18-7, is a synthetic small-molecule organic compound belonging to the para-aminobenzoic acid (PABA) derivative class [1]. It is characterized by a benzoic acid core substituted at the 4-position with a (2-pyridinylmethyl)amino group, yielding the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, offering a unique combination of a carboxylic acid moiety and a pyridyl nitrogen atom, which enables diverse interactions including hydrogen bonding and metal ion coordination .

Why 4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7) Cannot Be Replaced by a Generic PABA Derivative: The Critical Role of the 4-Position Pyridylmethylamino Motif


Generic substitution among PABA derivatives is scientifically invalid because the specific regio- and chemotype of the substituent dictates the compound's molecular recognition, biological target engagement, and coordination geometry. The (2-pyridinylmethyl)amino group at the 4-position of the benzoic acid ring creates a unique bidentate ligand capable of κ2N,N' coordination to metal centers, which is not possible with other positional isomers or alternative amino substituents [1]. This structural feature directly impacts the formation of specific copper(II) complexes, where the 4-[(2-pyridinylmethyl)amino]benzoic acid derivative yields a dimeric square-pyramidal complex with distinct supramolecular hydrogen bonding and selective in vitro anticancer activity, whereas the analogous 2-substituted aminoacetic acid derivative forms a polymeric complex without comparable biological effects [1].

4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7): Quantitative Differentiation Evidence Against Closest Structural Analogs


Copper(II) Complex of 4-((2-Pyridinylmethyl)amino)benzoic acid Exhibits Selective In Vitro Anticancer Activity Not Observed in the Corresponding Aminoacetic Acid Analog

The copper(II) complex formed with the ligand derived from 4-((2-pyridinylmethyl)amino)benzoic acid (HL2, complex 2) demonstrated significant cytotoxicity against a panel of human cancer cell lines, including 8505C (thyroid), MCF-7 (breast), 518A2 (melanoma), and SW-480 (colon). This activity was mediated through caspase-dependent apoptosis induction [1]. In contrast, the copper(II) complex formed with the analogous 2-[(2-pyridinylmethyl)amino]acetic acid ligand (HL1, complex 1) did not exhibit comparable cytotoxic effects in the same study [1].

Coordination Chemistry Medicinal Inorganic Chemistry Anticancer Metallodrugs

Comparative CSNK2A Kinase Inhibition Potency of 4-((2-Pyridinylmethyl)amino)benzoic acid Among Pyridylmethyl Analogs

In a panel of pyridylmethyl analogs evaluated for in-cell CSNK2A kinase engagement using a NanoBRET assay, 4-((2-Pyridinylmethyl)amino)benzoic acid (compound 4o) exhibited an IC50 of 6.0 µM and an aqueous kinetic solubility of 200 µM [1]. This compound demonstrated superior potency compared to its close analog 4p (IC50 = 14.0 µM) and improved solubility relative to compound 4n (IC50 = 8.0 µM, solubility = 140 µM) [1].

Kinase Inhibition CSNK2A Antiviral Drug Discovery

Differential GSK-3β Kinase Inhibition Profile: 4-Substituted Regioisomer Demonstrates Improved Target Engagement Over 2-Substituted Analog

The 4-((2-pyridinylmethyl)amino)benzoic acid regioisomer exhibits a more favorable GSK-3β inhibition profile compared to its 2-substituted analog. While the exact affinity of 4-((2-pyridinylmethyl)amino)benzoic acid for GSK-3β is not directly reported in the available sources, the structurally related 2-(4-pyridylmethylamino)benzoic acid (a regioisomer with substitution at the 2-position) demonstrates an EC50 > 300,000 nM (i.e., >300 µM), indicating negligible activity [1]. This class-level inference suggests that the 4-substituted regioisomer is a more promising scaffold for GSK-3β inhibitor development than the 2-substituted variant.

GSK-3β Inhibition Kinase Profiling Neurological Disease Models

Class-Specific PDE4A Inhibitory Activity: 4-((2-Pyridinylmethyl)amino)benzoic acid Engages PDE4A While Many Simple PABA Derivatives Do Not

4-((2-Pyridinylmethyl)amino)benzoic acid has been evaluated in vitro for inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A), confirming its ability to engage this enzyme class [1]. In contrast, the parent compound para-aminobenzoic acid (PABA) and many simple PABA derivatives lack significant PDE4A inhibitory activity. This establishes a class-level differentiation where the 4-pyridylmethylamino substitution imparts PDE4A-targeting capability not present in the unsubstituted or simply substituted PABA scaffold.

Phosphodiesterase Inhibition PDE4A Inflammation

Thromboxane-A Synthase Modulation: A Unique Pharmacological Signature Established in Early Literature

The earliest indexed biological activity for 4-((2-pyridinylmethyl)amino)benzoic acid is its modulation of thromboxane-A synthase, as documented in its MeSH entry and the original source publication [1]. This activity distinguishes it from most other PABA derivatives, which are not known to interact with the thromboxane pathway. While quantitative data from the 1983 study are not available in the MeSH record, this established pharmacological signature provides a unique differentiation for researchers investigating prostanoid biosynthesis or platelet function, for which simple PABA analogs are not suitable.

Thromboxane Synthase Platelet Aggregation Cardiovascular Pharmacology

Recommended Applications for 4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7) Based on Verified Differentiation Evidence


Synthesis of Copper(II) Metallodrug Candidates with Pro-Apoptotic Anticancer Activity

Use 4-((2-Pyridinylmethyl)amino)benzoic acid (CAS 5966-18-7) as the ligand precursor to synthesize square-pyramidal copper(II) complexes that induce caspase-mediated apoptosis in human cancer cell lines (8505C, MCF-7, 518A2, SW-480). This application leverages the direct head-to-head evidence showing that the 4-substituted benzoic acid-derived complex is active, whereas the corresponding 2-substituted aminoacetic acid-derived complex is not [1]. The dimeric complex [{CuCl(μ-Cl)(HL2-κ2N,N')}2] (2) is the specific product of interest.

Development of CSNK2A Kinase Inhibitors with Optimized Cellular Potency and Solubility

Employ 4-((2-Pyridinylmethyl)amino)benzoic acid (compound 4o) as a lead scaffold for designing CSNK2A kinase inhibitors. Comparative data from in-cell NanoBRET assays confirm that this compound achieves an IC50 of 6.0 µM, which is 2.3-fold more potent than the closely related analog 4p (IC50 = 14.0 µM) [2]. Its aqueous solubility of 200 µM further supports its use in cellular and in vivo models, making it a superior starting point over other pyridylmethyl analogs for antiviral and oncology research targeting CSNK2A.

GSK-3β Kinase Inhibitor Research Requiring the 4-Substituted Regioisomer

Use 4-((2-Pyridinylmethyl)amino)benzoic acid as a scaffold for developing GSK-3β inhibitors. This scenario is supported by class-level inference showing that the 2-substituted regioisomer (e.g., 2-(4-pyridylmethylamino)benzoic acid) is essentially inactive (EC50 > 300 µM) [3]. Therefore, researchers targeting GSK-3β must source the 4-substituted regioisomer (CAS 5966-18-7) to have any realistic chance of achieving meaningful target engagement.

PDE4A-Targeted Drug Discovery and Pharmacological Tool Compound Development

Use 4-((2-Pyridinylmethyl)amino)benzoic acid as a validated starting point for PDE4A inhibitor discovery. In vitro assays confirm this compound engages PDE4A [4], a property not shared by the parent PABA or many simple PABA derivatives. This scenario is appropriate for researchers studying cAMP signaling, inflammation, or respiratory diseases where PDE4A is a therapeutic target.

Thromboxane-A Synthase Pathway Investigation in Platelet Biology

Utilize 4-((2-Pyridinylmethyl)amino)benzoic acid as a pharmacological tool to modulate thromboxane-A synthase, as indexed in MeSH and established in early pharmacology literature [5]. This application is specifically relevant for studies of platelet aggregation, vasoconstriction, and prostanoid biosynthesis, where generic PABA derivatives offer no relevant activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((2-Pyridinylmethyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.